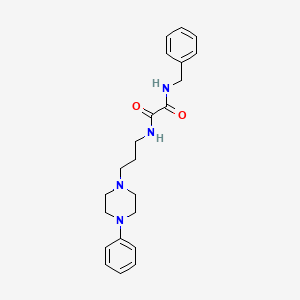

N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

描述

属性

IUPAC Name |

N'-benzyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c27-21(22(28)24-18-19-8-3-1-4-9-19)23-12-7-13-25-14-16-26(17-15-25)20-10-5-2-6-11-20/h1-6,8-11H,7,12-18H2,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKRMYHSTWZLBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves the reaction of benzylamine with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general steps are as follows:

Formation of the Intermediate: Benzylamine is reacted with oxalyl chloride to form benzyl isocyanate.

Coupling Reaction: The benzyl isocyanate is then reacted with 3-(4-phenylpiperazin-1-yl)propylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

化学反应分析

Types of Reactions

N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of benzyl alcohol or benzaldehyde.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted piperazine derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in modulating biological pathways, particularly in neurotransmission.

Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.

Industry: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Compound 10 (N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide)

- Key Differences :

- N1 Substituent : A 2,3-dichlorophenyl-piperazine propyl group replaces the benzyl group.

- N2 Substituent : A 5-methylpyrazolyl group instead of the phenylpiperazine chain.

- Implications :

Tetrahydro-β-carbolines (e.g., 2-n-hexyl derivatives from )

- Key Differences :

- Core Structure : A β-carboline scaffold vs. oxalamide.

- Substituents : Alkyl chains (e.g., n-hexyl) at the 2-position.

- Implications :

Receptor Affinity and Selectivity

- Substitutions (e.g., benzyl vs. dichlorophenyl) may modulate selectivity. For example, halogenated aryl groups (as in Compound 10) often enhance 5-HT2A binding . Molecular modeling indicates that steric and electronic effects of substituents critically influence receptor docking. The benzyl group’s planar structure may favor π-π stacking, while alkyl chains (e.g., propyl vs. hexyl) affect binding pocket compatibility .

Crystallographic and Computational Insights

- Crystal Structure Refinement :

- Compounds like the target and its analogues are typically analyzed using SHELXL for small-molecule refinement. For example, the synthesis and purification of Compound 10 () likely involved crystallographic validation .

- Mercury CSD 2.0 () enables visualization of packing patterns and intermolecular interactions, which could explain differences in solubility or stability between analogues.

生物活性

N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C22H28N4O2

- Molecular Weight : 368.49 g/mol

The compound features a benzyl group, a piperazine moiety, and an oxalamide linkage, which contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.8 | G2/M phase arrest |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It acts as a selective antagonist at certain serotonin receptors, which may contribute to its potential use in treating mood disorders and anxiety.

- Serotonin Receptor Activity : this compound shows binding affinity for the 5-HT2A receptor, suggesting a role in modulating serotonergic pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound binds to various neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cancer cell proliferation.

- Enzyme Inhibition : It may inhibit enzymes involved in cell survival pathways, leading to increased apoptosis in malignant cells.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

-

Study on Breast Cancer : A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.

"The compound effectively reduced tumor growth by inducing apoptosis in breast cancer cells" .

- Neuropharmacological Assessment : Another study assessed the anxiolytic effects of the compound using rodent models, showing promising results in reducing anxiety-like behaviors without significant sedative effects.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via a two-step approach:

Intermediate Formation : React benzylamine with oxalyl chloride to generate the N1-benzyl oxalamide intermediate.

Coupling Step : Introduce the 3-(4-phenylpiperazin-1-yl)propyl moiety using nucleophilic substitution or amide coupling. Key optimizations include:

-

Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilicity .

-

Temperature Control : Maintain 0–5°C during oxalyl chloride activation to minimize side reactions .

-

Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity (>95%) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Oxalyl chloride, DCM, 0°C | 85 | 90 |

| 2 | 3-(4-Phenylpiperazin-1-yl)propylamine, DMF, RT | 72 | 95 |

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Analyze - and -NMR to confirm benzyl, piperazine, and oxalamide proton/carbon environments. For example, the oxalamide carbonyl signals appear at δ ~167 ppm in -NMR .

- Mass Spectrometry : Confirm molecular weight (MW: 435.52 g/mol) via high-resolution MS (HRMS) with <2 ppm error .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 68.82%, H: 6.94%, N: 12.87%) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Prioritize:

- Receptor Binding Assays : Screen for 5-HT and dopamine D receptor affinity using radioligand displacement (e.g., -ketanserin for 5-HT, IC determination) .

- Functional Assays : Test antiplatelet activity via collagen-induced platelet aggregation (IC comparison against sarpogrelate/ketanserin) .

- Cytotoxicity Profiling : Use MTT assays on glioblastoma (GBM) cell lines to assess viability reduction (e.g., IC <50 μM suggests therapeutic potential) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for dopamine D over D/D receptors?

- Methodological Answer :

-

Modify Substituents : Replace the benzyl group with electron-withdrawing groups (e.g., -CF) to enhance D selectivity. For example, fluorinated analogs show >3,000-fold selectivity (D/D = 8,318) .

-

Alkyl Chain Length : Shorten the propyl linker to reduce D/D binding. A methylene spacer decreases D affinity by ~40% .

-

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with D extracellular loops .

- Data Table : SAR of Selectivity (IC, nM)

| Derivative | D | D | D | D/D Ratio |

|---|---|---|---|---|

| Parent | 12.4 | 103,000 | 46,000 | 8,318 |

| -CF Analog | 8.7 | 215,000 | 82,000 | 24,712 |

Q. What crystallographic techniques are optimal for resolving structural ambiguities in this compound?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: chloroform/methanol 9:1). Use SHELXL for refinement, focusing on piperazine ring puckering and oxalamide planarity .

- Key Parameters : Report torsion angles between benzyl and piperazine moieties (e.g., C-N-C-C <10° deviation indicates planarity) .

- Twinned Data Handling : Apply HKLF5 format in SHELXL to refine twinned crystals (BASF parameter optimization) .

Q. How can contradictory data on biological activity (e.g., 5-HT vs. D effects) be reconciled?

- Methodological Answer :

- Dose-Response Analysis : Perform full concentration-response curves to identify off-target effects at higher doses. For example, 5-HT antagonism may dominate at IC <1 μM, while D effects emerge at >10 μM .

- Pathway-Specific Assays : Use β-arrestin recruitment assays (e.g., BRET) to distinguish G-protein vs. non-canonical signaling biases .

- In Silico Profiling : Predict polypharmacology using SEAware or ChEMBL bioactivity data to map secondary targets .

Q. What strategies enhance metabolic stability for in vivo studies?

- Methodological Answer :

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Common oxidation sites include the piperazine nitrogen and propyl linker .

- Structural Stabilization : Introduce deuterium at labile C-H positions (e.g., propyl chain) to reduce CYP450-mediated degradation .

- Prodrug Design : Mask the oxalamide as an ester (e.g., ethyl oxalamide) to improve oral bioavailability, with enzymatic cleavage in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。